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Compound Name: Nocardamine

Cat. No.: B1208791 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the siderophore

nocardamine, covering its initial discovery, the microorganisms responsible for its production,

its biosynthetic pathway, and the experimental methodologies for its isolation, characterization,

and bioactivity assessment.

Introduction
Nocardamine, also known as Desferrioxamine E, is a cyclic hydroxamate siderophore, a class

of small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric

iron (Fe³⁺) from the environment.[1] First identified from a Nocardia species, its production has

since been observed in a diverse range of bacteria, particularly within the Actinomycetes.[2]

Due to its potent iron-chelating ability, nocardamine and its derivatives exhibit a variety of

biological activities, including antimicrobial and antimalarial properties, making them subjects of

interest in drug discovery and development.[2][3] This guide details the fundamental scientific

knowledge surrounding nocardamine, from the organisms that produce it to the methods used

to study it.

Discovery and Producing Organisms
Nocardamine was originally isolated as an antibacterial metabolite from a strain of Nocardia.

[2] Since its initial discovery, the capacity to synthesize nocardamine has been identified in a

variety of microbial genera. This ability is not confined to a single phylogenetic lineage,
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indicating a widespread ecological role for this siderophore. The production is typically induced

under iron-deficient conditions, a common stressor in many natural environments.[1]

Key microorganisms known to produce nocardamine include:

Nocardia species: The original source of nocardamine.[2]

Streptomyces species: Several species, including Streptomyces sp. H11809, Streptomyces

albus J1074, Streptomyces puniceus, Streptomyces avermitilis, and the newly described

Streptomyces siderophoricus, are prolific producers.[2][3][4][5] These bacteria are found in

both terrestrial and marine environments.[6][7]

Pseudomonas stutzeri: This non-fluorescent pseudomonad produces nocardamine as its

primary siderophore in iron-limited media.[1]

Rouxiella badensis: The SER3 strain of this bacterium has been shown to produce

nocardamine and utilizes it for its antagonistic activity against fungal pathogens.[8]

Citricoccus sp.: A marine isolate, KMM 3890, was found to produce significant amounts of

nocardamine with demonstrated antitumor activity.[9]

Biosynthesis of Nocardamine
The biosynthesis of nocardamine is a complex process orchestrated by a specific gene

cluster, often referred to as the dfo or sid cluster.[8][10] The synthesis is tightly regulated by the

intracellular iron concentration, primarily through an iron-dependent regulatory protein (IdeR).

[2]

Genetic Blueprint: The dfo Gene Cluster
Genomic analyses have identified the core genes required for nocardamine synthesis. In

Rouxiella badensis SER3, for instance, the cluster includes dfoS, dfoC, dfoA, and dfoJ.[8] A

similar organization is found in other producers like Streptomyces avermitilis.[2]

Precursor Synthesis: The pathway begins with the amino acid L-lysine.

Key Enzymatic Steps:
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Decarboxylation: The dfoA gene encodes a lysine/ornithine decarboxylase, which converts

lysine to cadaverine.[8]

Hydroxylation: An amine monooxygenase, encoded by a gene like dfoJ, hydroxylates the

cadaverine.[8]

Acylation: A succinyl-CoA transferase acylates the hydroxylated amine.

Peptide Synthesis: A non-ribosomal peptide synthetase (NRPS)-independent siderophore

(NIS) synthetase, such as DfoC, catalyzes the formation of the linear tripeptide precursor.

[8]

Cyclization: The linear molecule is cyclized to form the final nocardamine structure.

Regulation by Iron
Nocardamine production is repressed in the presence of sufficient iron. The IdeR protein acts

as a transcriptional repressor.[2] In low-iron conditions, IdeR is inactive, allowing for the

transcription of the dfo/sid operon. When iron levels are high, Fe²⁺ binds to IdeR, activating its

DNA-binding capability. The IdeR-Fe²⁺ complex then binds to a specific motif in the promoter

region of the biosynthetic gene cluster, blocking transcription and halting siderophore

production.[2]

Biosynthetic Pathway Diagram
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Caption: Proposed biosynthetic pathway and regulation of nocardamine production.

Experimental Protocols
The following sections outline generalized methodologies for the isolation, structural analysis,

and bioactivity testing of nocardamine.

General Workflow for Nocardamine Discovery
The process of discovering and characterizing nocardamine from a microbial source follows a

standard natural product chemistry workflow. This involves cultivation, extraction, purification,

and characterization.
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Caption: General experimental workflow for nocardamine isolation and characterization.
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Protocol: Isolation and Purification
Fermentation: Culture the producing microorganism (e.g., Streptomyces sp.) in a suitable

liquid medium deficient in iron to induce siderophore production. A typical medium might be a

yeast extract-malt extract broth without added iron salts. Incubate for 7-14 days with shaking.

Extraction: Centrifuge the culture to separate the supernatant from the mycelia. Extract the

supernatant with an equal volume of a water-immiscible organic solvent such as ethyl

acetate or chloroform. Repeat the extraction 2-3 times.

Concentration: Combine the organic phases and evaporate the solvent under reduced

pressure using a rotary evaporator to yield a crude extract.

Chromatography:

Initial Fractionation: Subject the crude extract to column chromatography on silica gel,

eluting with a solvent gradient (e.g., a step gradient of chloroform-methanol).

Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography

(TLC) and a bioassay (e.g., antibacterial spot test or CAS assay) to identify active

fractions.

Final Purification: Pool the active fractions and purify them further using preparative High-

Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure

nocardamine.[6]

Protocol: Structure Elucidation
The chemical structure of the purified compound is determined using a combination of

spectroscopic techniques.[11][12][13]

Mass Spectrometry (MS):

Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used

to determine the exact mass of the molecule.

Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol) and inject it into

the mass spectrometer.
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Expected Result: Nocardamine should yield a molecular ion peak corresponding to its

chemical formula (C₂₇H₄₈N₆O₉). Tandem MS (MS/MS) can be used to analyze

fragmentation patterns for further structural confirmation.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Method: 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are

performed to determine the connectivity of atoms.

Procedure: Dissolve the pure compound in a deuterated solvent (e.g., CD₃OD or DMSO-

d₆) and acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Expected Result: The spectra will reveal characteristic chemical shifts and correlations for

the repeating succinyl-cadaverine units that form the cyclic structure of nocardamine.

Protocol: Bioactivity Assays
Siderophore Activity (Chrome Azurol S Assay):

Principle: The CAS assay is a colorimetric method to detect siderophores. The blue iron-

CAS-HDTMA complex turns orange/yellow when a stronger chelating agent (the

siderophore) removes the iron.

Procedure: Prepare the CAS shuttle solution. Add a small amount of the purified

compound or culture supernatant to the solution.

Data Analysis: Measure the change in absorbance at 630 nm. The degree of color change

is proportional to the amount of siderophore activity. IC₅₀ values can be calculated to

compare potencies.[15]

Antimicrobial Activity (MIC Determination):

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration

(MIC).

Procedure: Prepare a two-fold serial dilution of nocardamine in a 96-well plate containing

a suitable growth medium. Inoculate each well with a standardized suspension of the
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target microorganism (e.g., Vibrio vulnificus, Mycobacterium tuberculosis). Incubate under

appropriate conditions.

Data Analysis: The MIC is the lowest concentration of nocardamine that completely

inhibits visible growth of the microorganism.[16]

Antimalarial Activity Assay:

Method: SYBR Green I-based fluorescence assay against Plasmodium falciparum.

Procedure: Culture chloroquine-sensitive strains of P. falciparum in human erythrocytes.

Add serial dilutions of nocardamine and incubate. After incubation, lyse the cells and add

SYBR Green I dye, which intercalates with parasite DNA.

Data Analysis: Measure fluorescence to quantify parasite proliferation. Calculate the IC₅₀

value, which is the concentration required to inhibit parasite growth by 50%.[3]

Quantitative Data Summary
The following tables summarize key quantitative data related to nocardamine's biological

activity and characteristics.

Table 1: Bioactivity of Nocardamine and its Derivatives
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Compound
Biological
Activity

Target
Organism/Ass
ay

Potency (IC₅₀ /
MIC)

Reference

Nocardamine Antimalarial
Plasmodium

falciparum 3D7
IC₅₀: 1.5 µM [3]

Nocardamine Anti-vibriosis Vibrio vulnificus
MIC: 8 - 128

µg/mL
[16]

Nocardamine Anti-vibriosis
Vibrio

alginolyticus

MIC: 8 - 128

µg/mL
[16]

Nocardamine Anti-vibriosis

Vibrio

parahaemolyticu

s

MIC: 8 - 128

µg/mL
[16]

Nocardamine
Siderophore

Activity

Chrome Azurol S

(CAS) Assay
IC₅₀: 9.5 µM [15]

Nocardamin

Glucuronide

Siderophore

Activity

Chrome Azurol S

(CAS) Assay
IC₅₀: 13.4 µM [15]

Deferoxamine

(Control)

Siderophore

Activity

Chrome Azurol S

(CAS) Assay
IC₅₀: 6.3 µM [15]

Table 2: Physicochemical and Spectroscopic Data for
Nocardamine

Property Data

Chemical Formula C₂₇H₄₈N₆O₉

Molecular Weight 600.70 g/mol

HR-ESI-MS [M+H]⁺ at m/z 601.3556 (Calculated: 601.3559)

¹H NMR (Typical Shifts)
δ 3.4-3.6 (m, -N-CH₂-), δ 2.4-2.6 (t, -CO-CH₂-),

δ 1.4-1.6 (m, -CH₂-CH₂-CH₂-)

¹³C NMR (Typical Shifts)
δ 172-174 (-C=O, amide/ester), δ 45-50 (-N-

CH₂-), δ 25-35 (-CH₂- chains)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.mdpi.com/1420-3049/27/7/2292
https://pubmed.ncbi.nlm.nih.gov/38486398/
https://pubmed.ncbi.nlm.nih.gov/38486398/
https://pubmed.ncbi.nlm.nih.gov/38486398/
https://pubmed.ncbi.nlm.nih.gov/31395970/
https://pubmed.ncbi.nlm.nih.gov/31395970/
https://pubmed.ncbi.nlm.nih.gov/31395970/
https://www.benchchem.com/product/b1208791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument

used.

Conclusion and Future Perspectives
Nocardamine stands as a well-characterized siderophore with a broad distribution among soil

and marine bacteria. Its primary role as an iron scavenger underpins its diverse biological

activities, from inhibiting pathogenic microbes like Plasmodium and Vibrio to potentially

influencing microbial community dynamics. The elucidation of its biosynthetic pathway and the

regulatory mechanisms controlling its production opens avenues for metabolic engineering to

enhance yields or generate novel analogs.[10] Future research may focus on leveraging its

potent iron-chelating properties for therapeutic applications, such as in the treatment of iron

overload disorders or as a "Trojan horse" to deliver antibiotics into bacterial cells. Further

exploration of its role in microbial ecology and its potential applications in biotechnology and

medicine remains a promising field of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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